3-Phenyl-1,2,4-triazin-5-amine
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Overview
Description
3-Phenyl-1,2,4-triazin-5-amine is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. The 1,2,4-triazine isomer is one of the three possible isomers of triazine, distinguished by the positions of the nitrogen atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-1,2,4-triazin-5-amine can be synthesized through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . Another method includes the thermal rearrangement of 2-azidocyclopropenes . The Bamberger triazine synthesis is also a classical method used for the preparation of 1,2,4-triazines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ microwave-assisted, solid-phase, metal-based, and multicomponent one-pot reactions .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic aromatic substitution is a common reaction for triazines due to their lower resonance energy compared to benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phenol and amines are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
3-Phenyl-1,2,4-triazin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another isomer of triazine with different nitrogen atom positions.
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:
2,4,6-Trichloro-1,3,5-triazine: Used in the production of reactive dyes.
Uniqueness
Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
99512-67-1 |
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Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
3-phenyl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C9H8N4/c10-8-6-11-13-9(12-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |
InChI Key |
SJXIQUPKRXWFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN=N2)N |
Origin of Product |
United States |
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